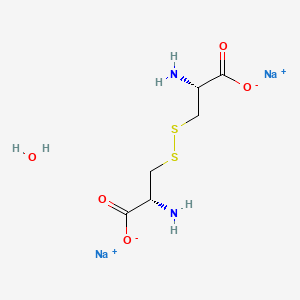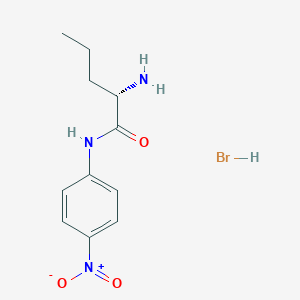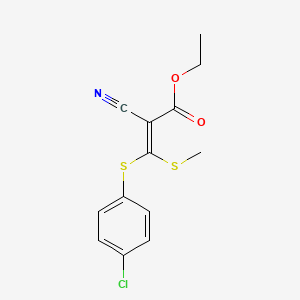
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
説明
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride, also known as 4-HSP, is an important organic compound with a wide range of applications. It is a highly reactive compound, capable of forming covalent bonds with a variety of other molecules, and is used in a variety of synthetic organic reactions. 4-HSP has been studied for its potential use in the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other materials. In addition, 4-HSP has been studied for its potential use in medical and biochemical research.
科学的研究の応用
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is widely used in scientific research and has a variety of applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. In addition, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is used in medical and biochemical research, as it can be used to form covalent bonds with a variety of other molecules. (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials.
作用機序
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a highly reactive compound, capable of forming covalent bonds with a variety of other molecules. The mechanism of action of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is based on the formation of covalent bonds between the two molecules involved in the reaction. The reaction is initiated by the formation of a covalent bond between the hydrazine and pyridine molecules. This covalent bond is then further stabilized by the addition of a base, which facilitates the formation of additional covalent bonds between the molecules.
Biochemical and Physiological Effects
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a highly reactive compound, and as such, it can have a variety of biochemical and physiological effects. It has been studied for its potential use in medical and biochemical research, as it can be used to form covalent bonds with a variety of other molecules. In addition, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride has been studied for its potential use in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials.
実験室実験の利点と制限
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a highly reactive compound, and as such, it has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is its ability to form covalent bonds with a variety of other molecules. This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other materials. However, the reactivity of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride also presents some limitations for laboratory experiments. The reaction is highly exothermic, and as such, it can be difficult to control the reaction conditions. Additionally, the reaction can be difficult to scale up for larger-scale experiments.
将来の方向性
The future directions of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride research are wide-ranging and include the development of new synthetic methods, the study of its biochemical and physiological effects, and the exploration of its potential use in medical and biochemical research. Additionally, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride could be used to synthesize a variety of organic compounds, including pharmaceuticals, polymers, and other materials. It could also be used to form covalent bonds with a variety of other molecules, which could be used in a variety of applications. Finally, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride could be used to create novel materials and devices, such as sensors and catalysts.
特性
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12;/h1-10,16H,14H2;1H/b7-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQRDHLCUJARJV-KQGICBIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)




